molecular formula C13H15BrN2O4S B7838092 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 2-bromopropanoate

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 2-bromopropanoate

Cat. No.: B7838092
M. Wt: 375.24 g/mol
InChI Key: YHOQLIPZGXDHJO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propyl 2-bromopropanoate involves the reaction of 1,1-dioxido-1,2-benzisothiazol-3-amine with 2-bromopropanoic acid in the presence of a suitable base and solvent . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propyl 2-bromopropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide or amine groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or amines, and the reactions are typically carried out in polar solvents like water or ethanol.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

    Substitution Reactions: The major products formed would be derivatives of the original compound with different substituents replacing the bromine atom.

    Oxidation and Reduction: These reactions would yield oxidized or reduced forms of the compound, potentially altering its biological activity and chemical properties.

Mechanism of Action

The specific mechanism of action for 3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propyl 2-bromopropanoate is not well-documented. its structure suggests that it may interact with proteins or enzymes, potentially inhibiting or modifying their activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propyl 2-bromopropanoate is unique due to its specific structure, which includes a benzisothiazole moiety and a bromopropanoate group. This combination of functional groups may confer unique chemical and biological properties, making it a valuable tool in proteomics research and potentially other scientific fields.

Properties

IUPAC Name

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 2-bromopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O4S/c1-9(14)13(17)20-8-4-7-15-12-10-5-2-3-6-11(10)21(18,19)16-12/h2-3,5-6,9H,4,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOQLIPZGXDHJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCCCNC1=NS(=O)(=O)C2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OCCCNC1=NS(=O)(=O)C2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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